![molecular formula C14H19ClN2O3 B4843762 ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)glycinate](/img/structure/B4843762.png)
ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)glycinate
Übersicht
Beschreibung
Ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)glycinate is a chemical compound that is commonly used in scientific research. It is also known as CPPG and is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic benefits in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
CPPG is a selective antagonist of the mGluR1 receptor, which is a member of the metabotropic glutamate receptor family. This receptor is involved in the regulation of neuronal excitability and synaptic plasticity. By blocking the mGluR1 receptor, CPPG can modulate glutamate signaling and reduce neuronal excitability.
Biochemical and Physiological Effects:
CPPG has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to prevent excitotoxicity. CPPG has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the neuroprotective effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
CPPG has several advantages for use in lab experiments. It is a potent and selective antagonist of the mGluR1 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, there are also limitations to the use of CPPG. It is a relatively expensive compound, and its effects can be dose-dependent, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on CPPG. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the role of the mGluR1 receptor in the development of schizophrenia, and the potential use of CPPG in the treatment of this disorder. Additionally, future research could investigate the potential use of CPPG as a tool for studying the role of the mGluR1 receptor in other neurological disorders.
Wissenschaftliche Forschungsanwendungen
CPPG has been extensively studied for its potential therapeutic benefits in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. CPPG has also been investigated for its potential use in the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)propylcarbamoylamino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-3-12(10-5-7-11(15)8-6-10)17-14(19)16-9-13(18)20-4-2/h5-8,12H,3-4,9H2,1-2H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGVWAGAQKBSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[1-(4-chlorophenyl)propyl]carbamoyl}glycinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.